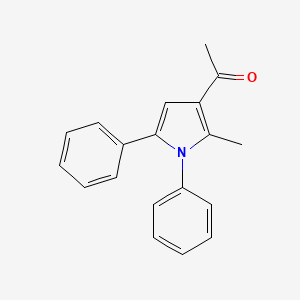

Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds known for their biological and chemical significance. This particular compound features a pyrrole ring substituted with methyl and phenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of benzoin derivatives, 1,3-dicarbonyl compounds, and ammonium acetate using acidic alumina as a heterogeneous catalyst in refluxing ethanol . This method is efficient and yields high amounts of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

- 1-(2-methyl-4,5-diphenyl-1H-pyrrol-3-yl)ethanone

- 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone

- 1-phenyl-2-(1H-pyrrol-1-yl)ethanone

Uniqueness: 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Biological Activity

Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, characterization, and biological evaluations of this compound and its derivatives.

Synthesis and Characterization

The synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone involves a multi-component reaction utilizing phenacyl bromide, substituted aryl amines, and acetylacetone. The reaction is facilitated by a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under reflux conditions in ethanol. The synthesized compounds were characterized using spectroscopic techniques including 1H NMR, 13C NMR, and LCMS (Liquid Chromatography-Mass Spectrometry) .

Table 1: Characterization Data of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone Derivatives

| Compound | Yield (%) | 1H NMR (δ ppm) | Molecular Formula | LCMS (m/z) |

|---|---|---|---|---|

| 4a | 85 | 7.64-7.35 (m, 10H), 6.14 (s, 1H), 1.87 (s, 3H), 0.86 (s, 3H) | C19H17NO | 274.25 |

| 4b | - | - | - | - |

| ... | ... | ... | ... | ... |

Biological Activity

The biological activity of the synthesized ethanone derivatives has been evaluated primarily for their antibacterial properties. The compounds were tested against various bacterial strains including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The results indicated varying degrees of antibacterial activity.

Table 2: Antibacterial Activity of Ethanone Derivatives

| Compound | E. coli (mm) | P. aeruginosa (mm) | B. subtilis (mm) | S. aureus (mm) |

|---|---|---|---|---|

| 4a | 07 | 09 | 08 | 09 |

| 4b | 14 | 16 | 13 | 15 |

| 4c | 15 | 15 | 14 | 16 |

| ... | ... | ... | ... | ... |

The data shows that compounds such as 4b , 4c , 4d , and 4e exhibited moderate to high antibacterial activity against the tested strains, while compound 4a demonstrated limited effectiveness due to its lack of electron donating groups .

Case Studies

In a study conducted by Krishnarao et al., the antimicrobial efficacy of the synthesized compounds was assessed using the diffusion method. The results indicated that structural modifications significantly influenced the antibacterial potency of the derivatives . For instance, the introduction of halogen substituents enhanced lipophilicity and improved cell penetration rates.

Additionally, research highlighted the potential use of these compounds as leads for developing new antibacterial agents targeting resistant strains of bacteria .

Properties

CAS No. |

96757-78-7 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

1-(2-methyl-1,5-diphenylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C19H17NO/c1-14-18(15(2)21)13-19(16-9-5-3-6-10-16)20(14)17-11-7-4-8-12-17/h3-13H,1-2H3 |

InChI Key |

KWYAOCOMUYWJDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.